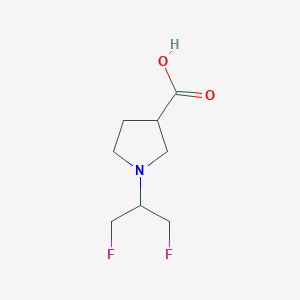
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C8H13F2NO2. This compound features a pyrrolidine ring substituted with a difluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with difluoropropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the difluoropropyl halide, leading to the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Wirkmechanismus
The mechanism by which 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s specificity for certain biological targets. The exact pathways involved may vary depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
- 1-(1,3-Difluoropropyl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-4-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-2,5-dione
These compounds share similar structural features but differ in the position of the carboxylic acid group or the presence of additional functional groups. The unique combination of the difluoropropyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Eigenschaften
Molekularformel |
C8H13F2NO2 |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-3-7(4-10)11-2-1-6(5-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
InChI-Schlüssel |
SNDZFTGEGGOLNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)C(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


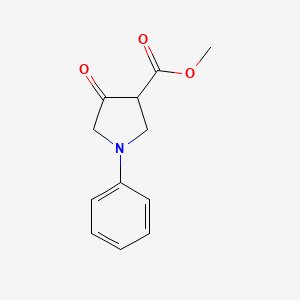
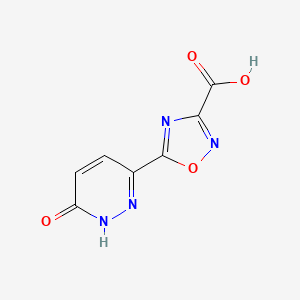

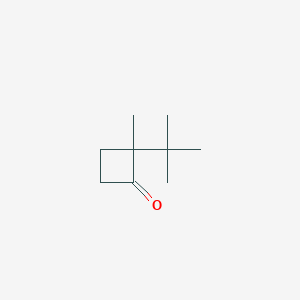
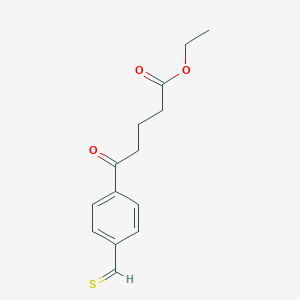
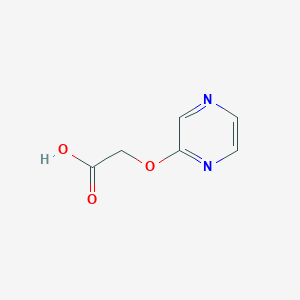
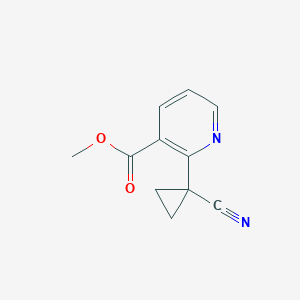
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
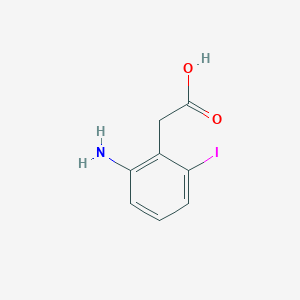
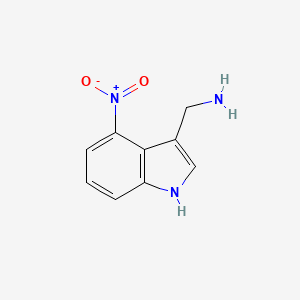
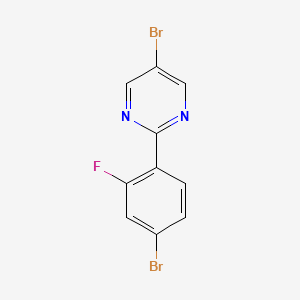
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
